4-Aminobenzene-1,3-disulfonamide
Description
4-Aminobenzene-1,3-disulfonamide (CAS No. 40642-90-8) is a sulfonamide derivative with the molecular formula C₆H₈N₃O₄S₂ and a molecular weight of approximately 278.27 g/mol. It features two sulfonamide groups (-SO₂NH₂) and an amino group (-NH₂) positioned at the 1,3, and 4 positions of the benzene ring, respectively. This compound serves as a structural template for synthesizing pharmaceuticals, particularly diuretics like hydrochlorothiazide (HCTZ), and catalysts for organic reactions .
Properties
CAS No. |
40642-90-8 |
|---|---|
Molecular Formula |
C6H9N3O4S2 |
Molecular Weight |
251.3 g/mol |
IUPAC Name |
4-aminobenzene-1,3-disulfonamide |
InChI |
InChI=1S/C6H9N3O4S2/c7-5-2-1-4(14(8,10)11)3-6(5)15(9,12)13/h1-3H,7H2,(H2,8,10,11)(H2,9,12,13) |
InChI Key |
BOZSDDFQWJUBNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Amino-6-chlorobenzene-1,3-disulfonamide (CAS 121-30-2)
- Structure : Chlorine substituent at the 6-position of the benzene ring (C₆H₇ClN₃O₄S₂; MW 285.73 g/mol) .
- Synthesis : Produced via reaction of sulfonamide intermediates with liquid ammonia, which enhances reaction rates and reduces water content in HCTZ synthesis .
- Applications : Key precursor for HCTZ; detected as a residue in dairy products due to diuretic use in livestock .
- Physical Properties : High-melting-point solid, with distinct NMR spectral features (e.g., ¹H-¹⁵N HMBC correlations at ~75 ppm for the primary amine group) .
4-Amino-5,6-dichlorobenzene-1,3-disulfonamide (CAS 5250-72-6)
- Structure : Two chlorine atoms at positions 5 and 6 (C₆H₆Cl₂N₃O₄S₂; MW 320.17 g/mol) .
- Role : Identified as an impurity in HCTZ, affecting drug safety and efficacy. Its presence necessitates stringent purification protocols .
- Analytical Data: Exhibits carbon chemical shifts closely matching those of 4-amino-6-chlorobenzene-1,3-disulfonamide, confirming structural similarities .
Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS)
- Structure : Polymer derivative with bromine and ethyl groups attached to sulfonamide nitrogens .
- Applications: Efficient catalyst for Friedlander quinoline synthesis and multicomponent reactions under green conditions (aqueous/solvent-free), achieving >90% yields .
- Reactivity : Bromonium ions generated in situ enhance electrophilic activity, facilitating imine formation in reaction mechanisms .
Structural and Functional Differences
| Compound | Substituents | Molecular Weight (g/mol) | Key Applications | Synthetic Relevance |
|---|---|---|---|---|
| 4-Aminobenzene-1,3-disulfonamide | None (parent structure) | 278.27 | Pharmaceutical intermediate | Template for diuretics, catalysts |
| 4-Amino-6-chloro derivative | Cl at position 6 | 285.73 | HCTZ precursor, diuretic residue | Improved reaction kinetics with NH₃ |
| 4-Amino-5,6-dichloro derivative | Cl at positions 5 and 6 | 320.17 | HCTZ impurity | Requires advanced purification |
| PBBS polymer | Br and ethyl groups | Variable (polymer) | Organic synthesis catalyst | Enables green chemistry protocols |
Research Findings and Implications
- Pharmaceutical Synthesis: Chlorinated derivatives (e.g., 4-amino-6-chloro-) are critical for HCTZ production, but their impurities (e.g., dichloro variants) pose regulatory challenges .
- Catalytic Efficiency : Brominated sulfonamide polymers like PBBS outperform traditional catalysts in reaction speed and yield, aligning with sustainable chemistry goals .
- Analytical Challenges : Structural similarities between derivatives complicate impurity profiling; advanced NMR and chromatography are essential for differentiation .
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